Serum thymic factor
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Overview
Description
Serum thymic factor, also known as thymulin, is a nonapeptide hormone produced by the thymus gland. It plays a crucial role in the differentiation and function of T-cells, which are essential for the adaptive immune response. This compound requires zinc for its biological activity and is involved in various immunoregulatory processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of serum thymic factor involves the solid-phase peptide synthesis method. This method allows for the sequential addition of amino acids to a growing peptide chain. The peptide sequence for this compound is H-Pyr-Ala-Lys-Ser-Gln-Gly-Gly-Ser-Asn-OH . The synthesis typically involves the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation.
Industrial Production Methods: Industrial production of this compound may involve recombinant DNA technology, where the gene encoding the peptide is inserted into a suitable expression system, such as bacteria or yeast. The expressed peptide is then purified using chromatographic techniques to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: Serum thymic factor can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the methionine and cysteine residues, if present.
Reduction: Disulfide bonds, if any, can be reduced to free thiol groups.
Substitution: Amino acid residues can be substituted to create analogs with modified biological activity.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution Reactions: Use of specific amino acid derivatives and coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Major Products: The major products formed from these reactions include oxidized or reduced forms of the peptide and various analogs with substituted amino acids.
Scientific Research Applications
Serum thymic factor has a wide range of applications in scientific research:
Immunology: It is used to study T-cell differentiation and function, as well as the regulation of immune responses.
Neuroendocrinology: Research has shown that this compound interacts with the hypothalamus-pituitary axis, influencing neuroendocrine functions.
Drug Development: Analogues of this compound are being explored for their potential in developing new drugs for immune modulation and anti-inflammatory therapies.
Mechanism of Action
Serum thymic factor exerts its effects by binding to specific high-affinity receptors on the surface of target cells. This binding triggers a cascade of intracellular signaling pathways that lead to the expression of T-cell surface markers and the activation of T-cell functions . The peptide’s activity is zinc-dependent, and it modulates the release of cytokines and other immune mediators .
Comparison with Similar Compounds
Thymopoietin: Another thymic peptide involved in T-cell differentiation.
Thymosin α1: A peptide with immunomodulatory properties similar to serum thymic factor.
Thymic Humoral Factor: A thymic peptide with roles in immune regulation.
Uniqueness: this compound is unique in its dual role as both an immunoregulatory and neuroendocrine hormone. Its zinc-dependent activity and specific receptor interactions distinguish it from other thymic peptides .
Properties
IUPAC Name |
4-amino-2-[[2-[[2-[[2-[[5-amino-2-[[2-[[6-amino-2-[2-[(5-oxopyrrolidine-2-carbonyl)amino]propanoylamino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H54N12O15/c1-15(39-29(55)18-6-8-24(50)40-18)27(53)42-16(4-2-3-9-34)30(56)45-21(14-47)32(58)43-17(5-7-22(35)48)28(54)38-11-25(51)37-12-26(52)41-20(13-46)31(57)44-19(33(59)60)10-23(36)49/h15-21,46-47H,2-14,34H2,1H3,(H2,35,48)(H2,36,49)(H,37,51)(H,38,54)(H,39,55)(H,40,50)(H,41,52)(H,42,53)(H,43,58)(H,44,57)(H,45,56)(H,59,60) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIFNDDBLJFPEAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C1CCC(=O)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H54N12O15 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50867044 |
Source
|
Record name | 5-Oxoprolylalanyllysylserylglutaminylglycylglycylserylasparagine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50867044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
858.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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